Product packaging for Quinazoline-5-carbaldehyde(Cat. No.:CAS No. 873653-76-0)

Quinazoline-5-carbaldehyde

Cat. No.: B1612001
CAS No.: 873653-76-0
M. Wt: 158.16 g/mol
InChI Key: QEAFRGBHKFLHGU-UHFFFAOYSA-N
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Description

Academic Significance of the Quinazoline (B50416) Scaffold in Synthetic and Medicinal Chemistry

The quinazoline core is a prominent structural motif found in over 200 naturally occurring alkaloids and is a cornerstone in the field of medicinal chemistry. arabjchem.org Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant properties. frontiersin.orgtandfonline.comymerdigital.com This wide range of pharmacological effects has propelled the quinazoline scaffold to the forefront of drug discovery and development. researchgate.net

Several quinazoline-based drugs have received approval from the United States Food and Drug Administration (USFDA) for clinical use, particularly in cancer therapy. arabjchem.org Medications such as Gefitinib, Erlotinib, Lapatinib (B449), and Afatinib are prime examples of the therapeutic success of quinazoline derivatives. arabjchem.org The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions further enhances its appeal as a reliable scaffold for creating new therapeutic agents. researchgate.net The versatility of the quinazoline structure allows for extensive chemical modifications, enabling researchers to fine-tune the biological efficacy and pharmacokinetic profiles of new compounds through structure-activity relationship (SAR) studies. ijpsjournal.com

The synthesis of quinazoline derivatives has also been a fertile ground for innovation in organic chemistry. Researchers have developed numerous synthetic strategies, from classical methods like the Bischler-Napieralski reaction to modern palladium-catalyzed coupling reactions and efficient one-pot syntheses. smolecule.comopenmedicinalchemistryjournal.com These advancements have made the quinazoline scaffold readily accessible for further chemical exploration and drug development.

Distinctive Research Potential of the Aldehyde Moiety at the C5 Position of Quinazoline

The presence of an aldehyde functional group (-CHO) at the C5 position of the quinazoline ring imparts unique reactivity and opens up a plethora of possibilities for synthetic transformations. This aldehyde moiety makes Quinazoline-5-carbaldehyde an important intermediate for the synthesis of more complex molecules. smolecule.com

The aldehyde group is a highly reactive functional group that can participate in a wide variety of chemical reactions. These include:

Nucleophilic Addition: The carbon atom of the aldehyde group is electrophilic and readily attacked by nucleophiles. This allows for the introduction of a wide range of substituents at the C5 position.

Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are crucial for building larger and more complex molecular architectures.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group interconversion and the synthesis of diverse derivatives.

A series of novel C-5 substituted anilinoquinazoline (B1252766) derivatives have been synthesized and evaluated for their activity as inhibitors of epidermal growth factor receptor tyrosine kinase, highlighting the importance of this position for biological activity. nih.gov The specific placement of the aldehyde at the C5 position can influence the electronic properties and steric environment of the quinazoline core, potentially leading to compounds with enhanced or novel biological activities compared to derivatives substituted at other positions. smolecule.comresearchgate.net

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its derivatives is multifaceted, spanning across medicinal chemistry, materials science, and organic synthesis.

In medicinal chemistry , a primary focus is the development of new therapeutic agents. Researchers are actively exploring the synthesis of this compound derivatives as potential:

Anticancer agents: By modifying the aldehyde group, scientists aim to create potent inhibitors of key enzymes involved in cancer progression, such as protein kinases. smolecule.com The development of quinazoline-thiazole hybrids as antiproliferative and anti-angiogenic agents is a promising area of investigation. nih.gov

Anti-inflammatory drugs: Derivatives are being investigated for their ability to inhibit enzymes like cyclooxygenase, which play a central role in inflammation. smolecule.com

Antimicrobial compounds: The quinazoline scaffold is a known pharmacophore for antibacterial and antifungal activity, and the aldehyde at C5 provides a handle for creating novel antimicrobial agents. smolecule.comasianpubs.org

In the field of materials science , the electronic properties of quinazoline derivatives are being explored for their potential use in organic electronics. smolecule.com The unique photophysical properties of these compounds make them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

As a chemical intermediate , this compound continues to be a valuable building block in organic synthesis. smolecule.com Its reactivity allows for the construction of complex heterocyclic systems and natural product analogues. The development of efficient and regioselective methods for the functionalization of the quinazoline scaffold remains an active area of research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B1612001 Quinazoline-5-carbaldehyde CAS No. 873653-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-2-1-3-9-8(7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAFRGBHKFLHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601319
Record name Quinazoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873653-76-0
Record name Quinazoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Quinazoline 5 Carbaldehyde and Its Derivatives

Classical and Modified Formylation Reactions for C5-Substitution

Direct formylation of the quinazoline (B50416) ring, particularly at the C5 position, can be achieved through several classical electrophilic aromatic substitution reactions. The success of these methods often depends on the electronic nature of the quinazoline substrate, with electron-donating substituents generally facilitating the reaction.

Adaptations of Reimer-Tiemann and Vilsmeier-Haack Reactions

The Reimer-Tiemann reaction , traditionally used for the ortho-formylation of phenols, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene (B158193) (:CCl2), which is generated in situ. For the synthesis of quinazoline-5-carbaldehyde, a hydroxy group at a suitable position on the quinazoline ring would be required to activate the C5 position for electrophilic attack. For instance, an 8-hydroxyquinazoline could direct formylation to the C5 and C7 positions. nih.gov The reaction proceeds through the electrophilic attack of dichlorocarbene on the phenoxide form of the quinazoline derivative, followed by hydrolysis of the resulting dichloromethyl intermediate to yield the aldehyde. wikipedia.org While effective for activated substrates, the reaction can suffer from moderate yields and the formation of regioisomers. nih.gov

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgiaamonline.org The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). iaamonline.org The resulting electrophilic iminium species attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. The application of the Vilsmeier-Haack reaction to the quinazoline nucleus for C5-formylation would likely require the presence of activating groups on the benzene (B151609) portion of the molecule to enhance its nucleophilicity. The reaction conditions are generally mild, making it a valuable tool in organic synthesis.

Table 1: Comparison of Reimer-Tiemann and Vilsmeier-Haack Reactions for Formylation
FeatureReimer-Tiemann ReactionVilsmeier-Haack Reaction
Electrophile Dichlorocarbene (:CCl₂)Vilsmeier reagent (e.g., [ClCH=N(CH₃)₂]⁺)
Substrate Typically phenols and electron-rich heterocyclesElectron-rich aromatic and heteroaromatic compounds
Key Reagents Chloroform (CHCl₃), Strong Base (e.g., NaOH)Substituted amide (e.g., DMF), POCl₃ or SOCl₂
General Conditions Biphasic, often requires heatingAnhydrous, often at or below room temperature
Advantages Utilizes simple and inexpensive reagentsGenerally higher yields and cleaner reactions
Limitations Can have low yields and produce by-productsRequires electron-rich substrates for efficient reaction

Exploration of Duff Aldehyde Synthesis for Quinazoline Systems

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as boric acid or acetic acid. wikipedia.org The reaction mechanism is believed to involve the generation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.org Similar to the Reimer-Tiemann reaction, the Duff reaction is most effective on activated aromatic rings. Therefore, for the synthesis of this compound, a precursor with a strong electron-donating group, such as a hydroxyl group at the C6 or C8 position, would likely be necessary to direct the formylation to the C5 position. The reaction is known for being experimentally simple, though yields can be variable.

Carbene Insertion Strategies

Carbene insertion into a C-H bond represents a powerful and atom-economical strategy for the formation of new C-C bonds. This approach for the synthesis of this compound would involve the generation of a carbene that can selectively insert into the C5-H bond of the quinazoline ring. The generation of carbenes can be achieved from various precursors, such as diazo compounds, under thermal, photochemical, or metal-catalyzed conditions.

While direct intermolecular C-H formylation via carbene insertion is challenging due to the high reactivity and often low selectivity of carbenes, intramolecular variants have shown greater success. For the synthesis of this compound, a strategy could be envisioned where a carbene precursor is tethered to the quinazoline ring at a suitable position, facilitating an intramolecular C-H insertion at the C5 position. The success of such a strategy would depend on the development of a suitable precursor and a catalyst system that can control the reactivity and selectivity of the carbene insertion.

Metal-Catalyzed Synthetic Routes to this compound Structures

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds, offering novel and efficient pathways for the synthesis of complex molecules.

Palladium-Catalyzed C-H Activation and Cross-Coupling Methods

Palladium catalysis has been extensively utilized for the direct functionalization of C-H bonds in a wide range of aromatic and heteroaromatic systems. The synthesis of this compound via this approach could involve a directed C-H activation strategy. A directing group, covalently attached to the quinazoline core (e.g., at the N1 or N3 position), can coordinate to the palladium catalyst and position it in close proximity to the C5-H bond, enabling selective activation and subsequent functionalization.

Once the C-H bond is activated, a variety of coupling partners can be employed to introduce the aldehyde functionality. For instance, a palladium-catalyzed carbonylation reaction, using carbon monoxide as a C1 source, could be a viable route. Alternatively, cross-coupling reactions with a formylating agent could be employed. While the direct palladium-catalyzed formylation of a C-H bond is an area of active research, related transformations provide a strong precedent for the feasibility of this approach.

Copper-Catalyzed Oxidative Coupling and Cascade Reactions

Copper catalysis offers a cost-effective and sustainable alternative to palladium for a variety of organic transformations. Copper-catalyzed methods have been successfully applied to the synthesis of quinazoline derivatives through cascade reactions. rsc.orgrsc.org For the synthesis of this compound, a copper-catalyzed approach could involve the coupling of a suitably substituted quinazoline precursor with a formylating agent.

Furthermore, copper-catalyzed cascade reactions, which involve a series of sequential transformations in a single pot, could provide an efficient route to this compound from simple starting materials. For example, a multi-component reaction involving a substituted aniline (B41778), an aldehyde, and a nitrogen source, under copper catalysis, could potentially be designed to construct the quinazoline ring and introduce the C5-carbaldehyde group in a single synthetic operation. nih.govorganic-chemistry.org

Table 2: Overview of Metal-Catalyzed Approaches for C5-Formylation
Catalyst SystemSynthetic StrategyPotential AdvantagesKey Challenges
Palladium Directed C-H Activation / CarbonylationHigh regioselectivity, broad substrate scopeRequires a directing group, catalyst cost
Palladium Directed C-H Activation / Cross-CouplingMilder reaction conditionsAvailability of suitable formylating agents
Copper Oxidative Cross-CouplingLower cost, environmentally benignCan require stoichiometric oxidants
Copper Cascade/Multi-component ReactionsHigh step- and atom-economyReaction optimization can be complex

Manganese-Catalyzed Dehydrogenative Coupling Approaches

Manganese, as an earth-abundant and low-toxicity transition metal, has emerged as a sustainable catalyst in organic synthesis. Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions represent an atom-economical strategy for constructing heterocyclic systems, generating hydrogen gas as the primary byproduct. This approach is particularly relevant for quinazoline synthesis, typically involving the reaction of 2-aminobenzyl alcohols or 2-aminobenzylamines with various coupling partners.

In a representative Mn(I)-catalyzed ADC strategy, 2-aminobenzyl alcohol reacts with primary amides in the presence of a manganese salt and a phosphine-free NNN-tridentate ligand. The reaction proceeds through a tandem process involving the initial oxidation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent cyclization and aromatization to afford the quinazoline ring.

While this methodology has been successfully applied to a range of 2-substituted quinazolines, specific examples detailing the synthesis of this compound via this route are not extensively documented. However, the adaptation of this protocol for the target compound is theoretically feasible. It would necessitate the use of a starting material such as 2-amino-6-(hydroxymethyl)benzaldehyde or a protected variant, where the formyl group is already incorporated into the benzene ring. The dehydrogenative coupling would then construct the pyrimidine (B1678525) ring onto this pre-functionalized core.

Table 1: Illustrative Examples of Manganese-Catalyzed Quinazoline Synthesis

Reactant 1 Reactant 2 Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Ref
2-Aminobenzyl alcohol Benzamide Mn(CO)₅Br / NNN-tridentate ligand K-tert-butoxide Toluene 130 81
2-Aminobenzyl alcohol Acetamide Mn(CO)₅Br / NNN-tridentate ligand K-tert-butoxide Toluene 130 72

Note: The examples in this table illustrate the general applicability of the method for the synthesis of the quinazoline core, not the specific synthesis of this compound.

Cobalt-Catalyzed Annulation and Isocyanide Insertion Reactions

Cobalt catalysis offers a powerful toolset for the synthesis of N-heterocycles, including quinazolines, through various mechanistic pathways such as C-H activation, annulation, and isocyanide insertion. These methods are valued for their efficiency and functional group tolerance.

Cobalt-catalyzed [4+2] cycloaddition reactions, for instance, can construct the quinazoline ring by reacting imines with dioxazolones, which serve as nitrile surrogates. This process involves a cobalt-mediated C-H amidation followed by intramolecular cyclization. Another prominent strategy is the ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles, which proceeds under mild conditions.

Isocyanide insertion reactions catalyzed by cobalt provide a distinct route to functionalized quinazolines. For example, the reaction of benzo[d]imidazol-anilines with various isocyanides in the presence of a cobalt catalyst and an oxidant leads to benzoimidazoquinazoline amines in good yields. A three-component cascade reaction involving isocyanides, azides, and amines has also been developed for accessing the quinazoline skeleton, showcasing high atom economy.

Synthesizing this compound using these methods would require appropriately substituted precursors. For annulation reactions, a starting material like 2-amino-6-methylbenzaldehyde (B3318386) (or its corresponding alcohol) could be envisioned, which upon cyclization would place the formyl group at the desired C5 position of the quinazoline ring. For isocyanide insertion strategies, the substitution pattern of the aniline or azide (B81097) component would be critical in dictating the final position of the formyl group.

Table 2: Selected Cobalt-Catalyzed Reactions for Quinazoline Synthesis

Reactants Catalyst / Additive Solvent Temp (°C) Time (h) Yield (%) Ref
N-sulfinylimines, Dioxazolone Cp*Co(CO)I₂ / AgNTf₂ DCE 120 16 39-94
2-Aminoaryl alcohols, Nitriles Co(OAc)₂·4H₂O tert-AmOH 95 24 48-77

Note: This table presents examples of cobalt-catalyzed synthesis of the general quinazoline scaffold. Direct synthesis of C5-formylated derivatives via these specific routes is subject to precursor availability.

Iron-Catalyzed Cyclization Processes

Iron catalysis is highly attractive in synthetic chemistry due to iron's abundance, low cost, and minimal environmental impact. Iron-catalyzed reactions have been effectively employed for the synthesis of quinazolines through pathways like cross-dehydrogenative coupling (CDC) and intramolecular C-N bond formation.

One efficient method involves the FeCl₂-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, followed by intramolecular cyclization and aromatization. This strategy allows for the synthesis of a variety of 2,4-disubstituted quinazolines. Another approach is the iron-catalyzed aerobic oxidative cyclization of 2-aminobenzylamines with primary amines. Furthermore, iron can catalyze the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides to yield 2-substituted quinazolines, producing only hydrogen and water as byproducts.

The synthesis of this compound via these iron-catalyzed methods would depend on the design of the starting materials. For the cyclization of ketimines, one would need to start with a 4-formyl-2-alkylaminobenzonitrile. For dehydrogenative coupling approaches, a 2-amino-6-formylbenzyl alcohol or a related precursor would be necessary to ensure the aldehyde functionality is located at the C5 position in the final product.

Table 3: Examples of Iron-Catalyzed Quinazoline Synthesis

Reactants Catalyst / Ligand Oxidant / Base Solvent Temp (°C) Yield (%) Ref
2-Alkylamino N-H ketimines FeCl₂ t-BuOOH DMSO 25 43-86
(2-Aminophenyl)methanols, Benzamides FeCl₂·4H₂O / Phenanthroline CsOH·H₂O Toluene 130 43-92

Note: The data illustrates general iron-catalyzed routes to quinazolines. Synthesis of the C5-formyl derivative requires specifically substituted starting materials.

Multicomponent Reaction (MCR) Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.

Several MCRs have been developed for the synthesis of the quinazoline core. For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions can produce substituted quinazolines through direct C-H functionalization. The Ugi four-component reaction (Ugi-4CR) is another powerful tool that has been adapted for the synthesis of complex quinazolinone derivatives, often involving a subsequent cyclization step. To synthesize this compound using an MCR approach, one of the components must carry the aldehyde functionality. For instance, a reaction involving 2-amino-6-formylbenzaldehyde, another aldehyde, an amine source (like ammonium acetate), and a fourth component could potentially yield the desired product. The challenge lies in the chemoselectivity, as the two distinct aldehyde groups could compete in the reaction. Using a protected form of one of the aldehydes could be a viable strategy to overcome this. The use of substituted aldehydes like 2-cyano-4-methoxybenzaldehyde (B1462685) in Ugi reactions demonstrates the feasibility of incorporating functionalized aromatic aldehydes in MCRs.

Green Chemistry Approaches in the Synthesis of C5-Formylated Quinazolines

Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, are increasingly being integrated into synthetic protocols. Microwave irradiation and ultrasound sonication are two key enabling technologies that often lead to shorter reaction times, higher yields, and improved energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a powerful and effective tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates compared to conventional heating methods. The synthesis of quinazolines and their derivatives has greatly benefited from this technology, with numerous protocols being adapted for microwave assistance.

Microwave heating has been successfully applied to various quinazoline syntheses, including multicomponent reactions and metal-catalyzed cyclizations. For example, an efficient protocol for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, a green solvent. This approach combines the benefits of an inexpensive catalyst, an environmentally friendly medium, and an efficient energy source.

The synthesis of this compound under microwave conditions would involve adapting a suitable conventional reaction. A microwave-assisted, three-component reaction of 2-aminobenzonitriles (bearing a C4-formyl group), orthoesters, and amines could be a potential route. The significant reduction in reaction times, often from hours to minutes, and frequently improved yields make microwave-assisted synthesis a highly attractive strategy for preparing C5-formylated quinazolines.

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

Reaction Type Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Ref
Niementowski Reaction 200-220 °C, 2-4 h Variable 150 °C, 10-30 min Often higher
2-Halobenzoic acid + Amidine Reflux, 12-24 h Moderate 120 °C, 30 min 65-95%

Ultrasound-Promoted Synthetic Pathways

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rate acceleration. Ultrasound-assisted synthesis (UAS) is recognized as an environmentally friendly method that can often be performed at lower bulk temperatures and in shorter times.

The synthesis of quinazoline derivatives has been shown to benefit from sonication. An environmentally friendly Bischler cyclization to access a library of quinazoline derivatives was developed using ultrasound, significantly improving the reaction conditions. Similarly, the Niementowski reaction, a classical method for quinazoline synthesis, has been successfully performed under ultrasound irradiation, offering better yields compared to microwave-assisted methods in some cases and avoiding the need for high temperatures and harsh acidic conditions.

For the specific synthesis of this compound, an ultrasound-promoted reaction could be envisioned using 4-formyl-2-aminobenzonitrile and an acyl chloride in the presence of a Lewis acid catalyst. The use of ultrasound could enhance the reaction efficiency, reduce reaction times, and provide a greener alternative to conventional heating methods for accessing this important C5-formylated heterocyclic compound.

Phase-Transfer Catalysis in this compound Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, often enhancing reaction rates and yields under mild conditions. wikipedia.org In the context of quinazoline chemistry, PTC has been successfully utilized for modifications such as N-alkylation and the synthesis of thioether derivatives. nih.govsemanticscholar.org The reaction conditions typically involve a biphasic system (e.g., aqueous and organic) and a phase-transfer catalyst, like a quaternary ammonium salt, which transports an anionic reactant into the organic phase for reaction. wikipedia.org Despite its utility in functionalizing the quinazoline scaffold, the application of phase-transfer catalysis specifically for the formylation of the C5-position to yield this compound is not a commonly documented method in the available scientific literature.

Regioselective Synthesis and Functionalization at the C5-Position

The introduction of a functional group at the C5-position of the quinazoline ring requires highly regioselective methods due to the presence of multiple C-H bonds. Advanced strategies, including directed metalation and transition-metal-catalyzed C-H activation, have emerged as primary routes to achieve this selectivity.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a potent strategy for the regioselective functionalization of aromatic and heterocyclic rings. baranlab.org In the quinazoline system, the nitrogen atoms, particularly N1, can act as a directing metalation group (DMG), guiding a strong base (typically an organolithium reagent like n-butyllithium or s-butyllithium) to deprotonate the adjacent C8 proton. However, functionalization at the C5 position can be achieved through lithiation, which has been demonstrated in related quinazolinone systems. cardiff.ac.uk

The general process involves the reaction of a suitable quinazoline precursor with an organolithium base at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a C5-lithiated quinazoline intermediate. This highly reactive intermediate can then be quenched with a suitable electrophile to introduce the desired functional group. To synthesize this compound, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) is introduced, which, after aqueous workup, yields the target aldehyde. cardiff.ac.uk

Table 1: Proposed Reaction Conditions for C5-Formylation via Directed Metalation

StepReagentSolventTemperaturePurpose
1. Lithiations-BuLi / TMEDATHF-78 °C to -20 °CRegioselective deprotonation at C5
2. FormylationN,N-Dimethylformamide (DMF)THF-78 °CElectrophilic quench of the lithiated intermediate
3. WorkupAqueous NH4Cl-Room TemperatureHydrolysis to yield the carbaldehyde

Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H activation has become a step-economical tool for molecular functionalization. Ruthenium(II) catalysts have been successfully employed for the regioselective C5-alkenylation of quinazolinone-coumarin conjugates, where the amide functionality acts as a weak directing group. researchgate.net This work establishes the feasibility of targeting the C5 C-H bond for modification. While direct C5-formylation of quinazoline using this method has not been explicitly detailed, the principle of using a transition metal catalyst to selectively activate the C5-position for coupling with a formyl-group equivalent remains an area of active research interest. researchgate.netnih.gov

Classical formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions are generally effective for electron-rich aromatic systems. organic-chemistry.orgnrochemistry.com The quinazoline nucleus itself is relatively electron-deficient, making these reactions challenging without the presence of strong activating groups on the benzene portion of the scaffold. However, for certain substituted precursors, such as a hydroxy-quinazoline, Reimer-Tiemann formylation could potentially direct substitution to the C5 position. wikipedia.orgnih.gov

Synthesis of this compound Hybrid Scaffolds

The carbaldehyde group at the C5-position of the quinazoline ring is a versatile chemical handle for the synthesis of complex molecular architectures and hybrid scaffolds. Molecular hybridization, which combines two or more pharmacologically active moieties into a single molecule, is a widely used strategy in medicinal chemistry to develop new therapeutic agents with potentially enhanced activity or novel mechanisms of action. This compound is an ideal precursor for such syntheses due to the reactivity of the aldehyde group.

Schiff Base Formation

One of the most direct methods to create hybrid molecules from this compound is through the formation of a Schiff base (or imine). This reaction involves the condensation of the aldehyde with a primary amine, typically under mild heating with acid or base catalysis, to form a C=N double bond. By selecting an amine-containing bioactive heterocycle (such as aminopyrazole, aminothiazole, or aminobenzimidazole), a diverse range of quinazoline-heterocycle hybrids can be readily synthesized.

Knoevenagel Condensation

The Knoevenagel condensation provides another route to hybrid scaffolds. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or barbituric acid). This creates a new carbon-carbon double bond, linking the quinazoline core to another functionalized moiety, which can be part of another ring system or a flexible chain.

Table 2: Potential Reactions for Hybrid Scaffold Synthesis from this compound

Reaction TypeReactant PartnerLinkage FormedResulting Hybrid Scaffold Type
Schiff Base FormationPrimary Amine (R-NH2)Imine (-CH=N-)Quinazoline-Imine-R
Knoevenagel CondensationActive Methylene Compound (CH2(X)(Y))Alkene (-CH=C(X)(Y))Quinazoline-Vinyl-R
Wittig ReactionPhosphonium Ylide (Ph3P=CHR)Alkene (-CH=CHR)Quinazoline-Stilbene analogue
Reductive AminationAmine (R-NH2) + Reducing Agent (e.g., NaBH3CN)Amine (-CH2-NH-R)Quinazoline-Methylene-Amine-R

These synthetic strategies highlight the utility of this compound as a key building block for creating novel and complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of Quinazoline 5 Carbaldehyde

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For Quinazoline-5-carbaldehyde, the molecular formula is C₉H₆N₂O.

The theoretical monoisotopic mass of this compound, calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 158.048013 g/mol epa.gov. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Calculated Molecular Mass of this compound

Property Value
Molecular Formula C₉H₆N₂O
Average Mass 158.16 g/mol

Note: The data in this table is based on theoretical calculations.

While specific experimental HRMS data for this compound is not widely published in publicly accessible literature, the technique remains the gold standard for confirming its elemental composition in a research or quality control setting.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton and the five aromatic protons on the quinazoline (B50416) ring system. The aldehyde proton (CHO) would characteristically appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons would exhibit chemical shifts and coupling patterns consistent with their positions on the bicyclic ring. Protons on the pyrimidine (B1678525) ring (H2 and H4) and the benzene (B151609) ring (H6, H7, and H8) would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would provide information on the nine distinct carbon atoms in this compound. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 190-200 ppm. The remaining eight carbons of the quinazoline ring would resonate in the aromatic region (approximately δ 120-160 ppm). The chemical shifts of these carbons are influenced by the nitrogen atoms in the pyrimidine ring and the electron-withdrawing aldehyde substituent.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the protonated carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinazoline ring would be observed in the 1450-1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch of the aldehyde would also be visible, though its intensity can vary.

For the parent quinazoline molecule, C-H stretching vibrations are observed in the FTIR spectrum at 3190, 3071, and 3015 cm⁻¹, and in the FT-Raman spectrum at 3195, 3048, 3016, and 2972 cm⁻¹ beilstein-journals.org. Similar vibrations would be expected for this compound, with additional characteristic aldehyde C-H stretching bands.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems. The quinazoline ring system is a chromophore that absorbs UV radiation. For quinazoline derivatives, absorption bands are typically observed in the UV region. For instance, some quinazoline derivatives in solution exhibit absorption maxima around 224 nm and between 314-318 nm, which are attributed to π-π* transitions researchgate.net.

The presence of the carbaldehyde group, which extends the conjugation of the aromatic system, would be expected to influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift of the longest wavelength absorption maximum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecular geometry and intermolecular interactions of a compound.

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a lack of specific single-crystal X-ray diffraction data for this compound. While the structures of numerous quinazoline derivatives have been determined and deposited, the parent compound, this compound, does not appear to have a publicly available crystal structure.

The general procedure for such an analysis would involve growing a single crystal of this compound of suitable quality. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study. It is important to note that the values in this table are placeholders and not based on experimental data.

ParameterHypothetical Value
Chemical FormulaC₉H₆N₂O
Formula Weight158.16 g/mol
Crystal System-
Space Group-
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? °
Volume? ų
Z?
Density (calculated)? g/cm³

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and vibrational circular dichroism (VCD), are instrumental in determining the absolute configuration and conformational preferences of enantiomers.

For the enantiomeric characterization of chiral derivatives of this compound, chiroptical spectroscopy would be an invaluable tool. The introduction of a stereocenter, for instance, through a chiral auxiliary or a stereoselective synthesis, would yield enantiomeric pairs. The CD spectra of these enantiomers would be expected to show mirror-image curves, allowing for their differentiation. Furthermore, by comparing the experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers could be assigned.

A thorough review of the scientific literature indicates that there are no specific studies focused on the chiroptical spectroscopy of chiral derivatives of this compound. While the application of these techniques to other chiral heterocyclic compounds is well-documented, this particular class of compounds remains unexplored in this context.

To illustrate the nature of data obtained from such an investigation, a hypothetical data table summarizing the results of a chiroptical analysis is provided below. The data presented are purely illustrative.

Chiral DerivativeTechniqueWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assigned Configuration
(R)-[Derivative Name]Circular Dichroismλ₁+Based on theoretical calculations
(S)-[Derivative Name]Circular Dichroismλ₁-

Computational Chemistry Investigations of Quinazoline 5 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For Quinazoline-5-carbaldehyde, DFT studies provide a foundational understanding of its intrinsic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-31G* basis set, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

The quinazoline (B50416) ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is inherently planar. The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group (-CHO) relative to this planar ring. Conformational analysis would involve calculating the energy of the molecule at various dihedral angles of the C-C bond connecting the aldehyde to the quinazoline ring. This analysis typically reveals the most stable conformer, which is often the one where steric hindrance is minimized and electronic conjugation is maximized. For this compound, it is expected that the planar conformer, where the aldehyde group lies in the same plane as the quinazoline ring, would be the most energetically favorable due to extended π-conjugation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)* Note: This data is illustrative and would be generated from a specific DFT calculation.

Parameter Bond/Angle Value
Bond Length C5-C11 (aldehyde) ~1.48 Å
C11=O12 ~1.21 Å
N1-C2 ~1.31 Å
C4-N3 ~1.32 Å
Bond Angle C4a-C5-C11 ~121°
C5-C11=O12 ~124°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich quinazoline ring, while the LUMO would likely be localized more on the electron-withdrawing carbaldehyde group and the pyrimidine part of the ring system. This distribution of frontier orbitals would suggest that the molecule is susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the benzene portion of the quinazoline ring. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This data is illustrative and would be generated from a specific DFT calculation.

Orbital Energy (eV)
HOMO -6.5
LUMO -2.1

Charge Distribution Analysis (e.g., Mulliken Charges, Electrostatic Potentials)

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Methods like Mulliken charge analysis provide a way to assign partial charges to each atom in the molecule. In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group are expected to carry partial negative charges due to their high electronegativity. Conversely, the carbon atom of the aldehyde group and the hydrogen atoms would likely possess partial positive charges.

A more visual and chemically intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP surface is colored to indicate regions of negative and positive electrostatic potential. For this compound, the MEP would show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating regions that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms and the aldehyde carbon, highlighting sites susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is an invaluable tool for studying the pathways of chemical reactions. For this compound, one could investigate various reactions, such as its reduction to an alcohol or its oxidation to a carboxylic acid. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the mechanism of the reaction. For instance, in a nucleophilic addition to the carbonyl group, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To build a QSAR model, a dataset of quinazoline derivatives with known biological activities (e.g., enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or electronic (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For this compound, a QSAR study could help in designing derivatives with enhanced activity for a specific biological target by suggesting modifications that would optimize the key molecular descriptors identified in the model.

Biological Activities and Mechanistic Investigations of Quinazoline 5 Carbaldehyde Derivatives

Anticancer and Antitumor Research

Despite the prominence of quinazoline (B50416) derivatives as anticancer agents, with several approved drugs targeting key oncogenic pathways, information detailing the specific activities of Quinazoline-5-carbaldehyde derivatives is not available in the reviewed scientific literature. nih.govmdpi.com

Antimicrobial Research

The quinazoline scaffold is also a recognized pharmacophore in the development of antimicrobial agents. nih.gov Research has demonstrated that certain derivatives possess antibacterial and antifungal properties. ijpsdronline.comeco-vector.com Structure-activity relationship studies in this area have pointed to the importance of substituents at positions 2 and 3 for antimicrobial activity. nih.gov Similar to the anticancer research, a specific focus on the antimicrobial potential of compounds derived from this compound is absent from the reviewed scientific reports.

Antibacterial Efficacy and Mechanistic Studies

Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde with various amines, have demonstrated notable antibacterial properties. Research into these compounds often involves screening against a panel of Gram-positive and Gram-negative bacteria to determine their spectrum of activity.

One common mechanistic target for quinazoline-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.gov Molecular docking studies on quinazolinone Schiff base derivatives have suggested that these molecules can fit into the ATP-binding pocket of the DNA gyrase B subunit, indicating a potential mechanism for their antibacterial action. nih.gov

The antibacterial efficacy of these derivatives is often quantified by their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Quinazolinone Schiff Base Derivatives

Compound ID Test Organism MIC (µg/mL)
4e P. aeruginosa 32
4e S. aureus 32
4e E. coli 128

| 4m | E. coli | 128 |

This table is generated based on findings for quinazolinone Schiff base derivatives, which are structurally related to potential derivatives of this compound. nih.gov It serves as an illustrative example of the type of data generated in such studies.

Antifungal Activity and Target Identification

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Hydrazone derivatives, synthesized from this compound, are a class of compounds that have been investigated for their activity against various fungal pathogens.

The mechanisms of antifungal action for quinazoline derivatives can be varied. Some compounds are known to interfere with fungal cell wall synthesis, while others may disrupt the fungal cell membrane or inhibit essential enzymes. For instance, some heterocyclic compounds are known to target fungal ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

While specific target identification for this compound derivatives is an ongoing area of research, the structural similarities to other known antifungal agents suggest potential mechanisms that warrant further investigation.

Antiviral Properties and Viral Replication Inhibition

The versatile chemical nature of the quinazoline nucleus has prompted its investigation in the development of antiviral agents. bohrium.com Thiosemicarbazones, which can be synthesized from this compound, are a class of compounds that have historically shown a broad range of biological activities, including antiviral effects.

The mechanism of antiviral action for such compounds can involve the inhibition of viral enzymes that are crucial for replication, such as RNA polymerase or proteases. For example, some quinazoline derivatives have been reported to inhibit the replication of viruses like the human cytomegalovirus (HCMV). nih.gov The specific inhibitory mechanisms of this compound derivatives against various viruses remain an active area of research.

Antitubercular Activity Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health concern, necessitating the development of new therapeutic agents. Quinazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. nih.govdovepress.com

Research in this area has shown that certain quinazoline derivatives exhibit potent activity against M. tuberculosis. nih.govijprajournal.com The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes essential for the survival of the mycobacterium. For instance, some quinazolinone derivatives have been investigated for their ability to inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. dovepress.com

Table 2: Antitubercular Activity of Selected 2,3-Disubstituted Quinazolinone Derivatives

Compound ID MIC (µg/mL) against M. tuberculosis
5a 6.25
5b 12.5
5c 25
8a 6.25
8b 12.5

| 8c | 50 |

This table is based on data for 2,3-disubstituted quinazolinones and illustrates the potential antitubercular activity within the broader quinazoline class. dovepress.com Specific data for this compound derivatives is a subject for further investigation.

Structure-Activity Relationship (SAR) in Antimicrobial Contexts

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced via the aldehyde functional group. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds.

For antibacterial quinazolinone Schiff bases, it has been observed that the presence and position of substituents on the aromatic rings significantly influence activity. For instance, the introduction of electron-withdrawing groups, such as halogens, can enhance antibacterial efficacy. uitm.edu.my

In the context of antitubercular activity, the nature of the substituent at the 3-position of the quinazolinone ring has been shown to be critical. The presence of amido, thioamido, and guanidino groups has been associated with increased activity against M. tuberculosis. dovepress.com These SAR insights are invaluable for the rational design of more potent antimicrobial agents based on the this compound scaffold.

Anti-inflammatory and Analgesic Research

In addition to their antimicrobial properties, derivatives of quinazoline have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The aldehyde group of this compound provides a convenient handle to synthesize a variety of derivatives for screening in inflammation and pain models.

Inhibition of Key Inflammatory Enzymes and Signaling Pathways

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Cyclooxygenase (COX) and lipoxygenase (LOX) are two such enzyme families that play a crucial role in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Some quinazoline derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, which is a desirable profile for an anti-inflammatory drug as it may offer a broader spectrum of activity with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.gov The inhibition of these enzymes reduces the production of inflammatory mediators, thereby alleviating the symptoms of inflammation.

Furthermore, some quinazoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and to modulate inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Inhibition of these pathways can lead to a downstream reduction in the expression of multiple inflammatory genes.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Schiff bases
Hydrazones

Mechanisms of Analgesic Action

Quinazoline derivatives exert their analgesic effects through multiple mechanisms, primarily linked to the modulation of inflammatory pathways. Research indicates that these compounds can interfere with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins involved in pain and inflammation. nih.govjneonatalsurg.com By inhibiting these enzymes, quinazoline derivatives can reduce the production of pain-sensitizing mediators.

Furthermore, their analgesic properties are associated with the modulation of various inflammatory cytokines and signaling molecules. jneonatalsurg.com Mechanistic studies suggest that certain derivatives can decrease the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1b (IL-1b), and interleukin-6 (IL-6), while also affecting nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) pathways. Some evidence also points towards an interaction with opioid-mediated pathways, indicating a multifaceted approach to pain relief that encompasses both peripheral and central mechanisms. jneonatalsurg.com For instance, studies on novel quinazoline derivatives demonstrated a significant reduction in writhing counts in acetic acid-induced models (indicating peripheral analgesia) and increased latency in hot plate tests (suggesting central analgesia). jneonatalsurg.com

Structure-Activity Relationship (SAR) Studies in Anti-inflammatory Agents

The anti-inflammatory potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) studies have provided valuable insights into optimizing these compounds for enhanced activity. mdpi.com

Key SAR findings for various quinazoline scaffolds include:

Substitution at C-2 and C-3: For 2-phenyl quinazolinone derivatives, substitution with a diethyl group was found to confer the highest analgesic activity, whereas larger aromatic or alicyclic amines decreased it. mdpi.com Further modifications, such as introducing a pyrrolidine (B122466) ring at the C-3 position via a thiourea (B124793) linker, resulted in compounds with even greater potency. mdpi.com

Substitution on the Benzene (B151609) Ring: The presence of electron-withdrawing groups, such as chlorine (Cl) at C-6 and a methyl group (CH₃) at C-8, has been shown to be beneficial for anti-inflammatory activity. mdpi.com Specifically, 6-bromo-substituted quinazolinones have been identified as particularly potent derivatives. mdpi.com

Styryl Substitutions: Derivatives featuring a 4-nitrostyryl or 4-hydroxystyryl group have demonstrated significant anti-inflammatory effects, with activity comparable to the standard drug ibuprofen. mdpi.com

Molecular Hybridization: Fusing the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone or azetidinone at the C-3 position, has been shown to improve anti-inflammatory activity. mdpi.com

Quinazoline ScaffoldPosition of SubstitutionSubstituent TypeImpact on Anti-inflammatory ActivityReference
2-Phenyl Quinazolinone-Diethyl substitutionIncreased activity mdpi.com
2-Methyl QuinazolinoneC-3Pyrrolidine ring (via thiourea linker)Increased activity mdpi.com
QuinazolinoneC-6Bromo groupPotent activity mdpi.com
Quinazolinone-4-Nitrostyryl or 4-HydroxystyrylSignificant activity mdpi.com
QuinazolinoneC-3Thiazolidinone or AzetidinoneImproved activity mdpi.com

Central Nervous System (CNS) Activity Studies

The quinazoline framework is recognized as a privileged structure in the design of novel CNS-active agents. drugbank.com Its derivatives have been extensively investigated for a range of neuropharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. mdpi.comnih.gov

Ligand Interactions with Benzodiazepine (B76468) and GABA Receptors

A primary mechanism for the CNS effects of many quinazoline derivatives is their interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain. nih.gov These compounds often act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor. mdpi.com This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission. nih.gov

Molecular docking studies have confirmed the affinity of various quinazolinone derivatives for the GABA-A receptor, with some showing higher binding energy than the reference drug diazepam. ijpsdronline.com The interaction is often stabilized by hydrogen bonds and hydrophobic interactions. nih.gov For pyrazolo[1,5-a]quinazoline derivatives, a subclass of quinazolines, studies have shown that substituents at the C-3 position are crucial for receptor binding, while a dihydro form of the scaffold is not favorable for interaction. nih.gov The antagonist flumazenil (B1672878) has been used in vivo to confirm that the anticonvulsant mechanism of certain quinazolin-4(3H)-ones is indeed mediated through the benzodiazepine binding site on the GABA-A receptor. mdpi.com

Anticonvulsant Mechanisms of Action

Quinazoline derivatives have demonstrated significant potential as anticonvulsant agents, operating through at least two distinct mechanisms. researchgate.net

GABA-A Receptor Modulation: As detailed above, the most prominent mechanism is the positive allosteric modulation of GABA-A receptors. nih.govmdpi.com This enhancement of GABAergic inhibition helps to suppress excessive neuronal firing that characterizes seizures. The well-known anticonvulsant properties of early quinazolinone drugs like methaqualone are attributed to this pathway. mdpi.com

Carbonic Anhydrase Inhibition: A second important target for anticonvulsant quinazolines is the enzyme carbonic anhydrase (CA), specifically the human isoform II (hCA II). mdpi.comnih.gov Inhibition of brain CA leads to an increase in the concentration of carbon dioxide (CO₂), which has been clinically shown to contribute to seizure control. mdpi.com Molecular docking studies have validated the interaction between certain quinazoline derivatives and the active site of hCA II, identifying this as a viable mechanism for designing novel anticonvulsant drugs. mdpi.comresearchgate.net

SAR studies have indicated that for some series, a butyl substitution at position 3 of the quinazoline ring has a significant effect on preventing the spread of seizure discharge. mdpi.com

Enzyme Inhibitory Studies

The structural versatility of the quinazoline core allows its derivatives to interact with and inhibit a wide range of enzymes, making them valuable candidates for treating various diseases. nih.gov

Prominent examples of enzyme inhibition by quinazoline derivatives include:

Tyrosine Kinases: Quinazolines are well-established as tyrosine kinase inhibitors. Marketed anticancer drugs like gefitinib, erlotinib, and lapatinib (B449) are 4-anilinoquinazoline (B1210976) derivatives that competitively bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), inhibiting its signaling pathway and preventing cancer cell growth. mdpi.comwikipedia.org

Carbonic Anhydrases (CAs): As noted previously, various quinazoline derivatives, including those linked to benzenesulfonamides, are potent inhibitors of human carbonic anhydrase isoforms, particularly hCA I, II, IX, and XII. nih.govresearchgate.net The tumor-associated isoforms hCA IX and XII are key targets in cancer therapy.

Phosphodiesterase 7 (PDE7): Selective inhibitors of PDE7, a cAMP-specific phosphodiesterase, are being explored for their anti-inflammatory potential. Novel hydrazinoquinazolines and triazoloquinazolines have been synthesized and identified as potent and selective PDE7A inhibitors. frontiersin.org

α-Glucosidase: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent α-glucosidase inhibitory activity, in some cases stronger than the standard antidiabetic drug acarbose, suggesting their potential in managing type 2 diabetes. nih.gov

Other Enzymes: The inhibitory activity of quinazoline derivatives extends to other enzymes as well. Various studies have reported their ability to inhibit tyrosinase (relevant for hyperpigmentation disorders), cholinesterases (a target in Alzheimer's disease), and thymidylate synthase (an anticancer target). drugbank.comnih.govnih.gov

Enzyme TargetQuinazoline Derivative ClassTherapeutic PotentialReference
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib)Anticancer mdpi.comwikipedia.org
Carbonic Anhydrase (hCA II, IX, XII)Quinazoline-sulfonamide hybridsAnticonvulsant, Anticancer nih.govresearchgate.net
Phosphodiesterase 7A (PDE7A)Hydrazinoquinazolines, TriazoloquinazolinesAnti-inflammatory frontiersin.org
α-Glucosidase2,3-Dihydroquinazolin-4(1H)-onesAntidiabetic nih.gov
TyrosinaseQuinazolin-4(3H)-onesHyperpigmentation disorders nih.gov
CholinesterasesGeneral Quinazoline derivativesAlzheimer's Disease drugbank.com

Alpha-Glucosidase Inhibition Research

Derivatives of quinazoline have been a subject of significant research as potential inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key therapeutic strategy in managing type 2 diabetes.

A series of novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one heterocycle were synthesized and evaluated for their α-glucosidase inhibitory activity. Among the synthesized compounds, several demonstrated potent inhibitory effects. Notably, the compound 5a, which features a 4-methylbenzylidene moiety, exhibited the most significant activity. bohrium.com Molecular docking studies suggest that these compounds bind effectively to the active site of the α-glucosidase enzyme. bohrium.com

In another study, 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds being more effective than the standard drug, acarbose. nih.govacs.org Specifically, compounds 4h and 4i from this series were identified as the strongest inhibitors. nih.govacs.org The potent inhibitory action of these derivatives highlights their potential for development as effective agents for glycemic control. researchgate.net

Furthermore, research into 2-cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one (compound 4a) and its analogs revealed significant α-glucosidase inhibitory activity, with IC50 values under 10 μM for nine of the thirteen analogs. aragen.com The binding mode of compound 4a is predicted to involve a hydrogen bond between its carbonyl group and the guanidine (B92328) hydrogen of the Arg517 residue in the enzyme's active site. aragen.com

Table 1: Alpha-Glucosidase Inhibitory Activity of Quinazoline Derivatives

Compound Description IC50 (μM) Reference
5a N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide Not specified, but noted as the most active in its series bohrium.com
4h 2,3-Dihydroquinazolin-4(1H)-one derivative Stronger than acarbose nih.govacs.org
4i 2,3-Dihydroquinazolin-4(1H)-one derivative Stronger than acarbose nih.govacs.org
4a 2-cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one ~10.21 aragen.com
4t Analog of 4a <20 aragen.com
4r Analog of 4a <20 aragen.com

Carbonic Anhydrase Inhibitory Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.gov Quinazoline derivatives have emerged as a promising class of carbonic anhydrase inhibitors.

A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov These compounds were designed as non-classical CA inhibitors. nih.gov The inhibitory activities were assessed using a stopped-flow CO2 hydrase assay, with acetazolamide (B1664987) (AAZ) as the standard inhibitor. nih.gov

In a different study, a series of quinazolinone derivatives were synthesized and their inhibitory potential was evaluated against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). nih.govresearchgate.net These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. researchgate.net Structure-activity relationship studies indicated that the presence of a nitro group on the phenyl ring at the R position significantly contributed to the inhibitory activity. researchgate.net Kinetic studies of the most active inhibitor, 4d, revealed a competitive mode of inhibition for both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 and 14.25 ± 0.017 μM, respectively. researchgate.net

Furthermore, a series of Schiff's bases based on a quinazoline scaffold were investigated for their inhibitory activity against hCA isoforms I, II, IX, and XII. mdpi.com Several of these compounds were found to be potent inhibitors. For instance, compounds 2, 3, 4, 10, 11, 16, 18, 24, 26, and 27 were effective hCA II inhibitors with Ki values ranging from 10.8 to 52.6 nM, comparable to acetazolamide (Ki of 12 nM). mdpi.com

Table 2: Carbonic Anhydrase Inhibitory Activity of Quinazoline Derivatives

Compound Series Target Isoform(s) Activity Range (IC50/Ki) Noteworthy Findings Reference
2-aryl-quinazolin-4-yl aminobenzoic acids hCA I, II, IX, XII Varies Non-classical inhibitors nih.gov
Quinazolinones (4a-p) bCA-II, hCA-II IC50: 8.9–67.3 μM (bCA-II), 14.0–59.6 μM (hCA-II) Nitro group enhances activity; competitive inhibition researchgate.net
Schiff's bases of quinazoline hCA I, II, IX, XII Ki: 10.8–52.6 nM (for potent hCA II inhibitors) Some compounds as potent as acetazolamide mdpi.com

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, making it a significant target for anticancer drugs. researchgate.net Quinazoline-containing compounds, due to their structural resemblance to folic acid, have been explored as DHFR inhibitors. researchgate.netwikipedia.org

A study involving a series of new 4(3H)-quinazolinone analogs designed to mimic methotrexate (B535133), a known DHFR inhibitor, led to the identification of potent inhibitors of mammalian DHFR. nih.gov Compounds 28, 30, and 31 were the most active, with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Among these, compound 31 demonstrated both potent DHFR inhibition and significant antitumor activity. nih.gov

In silico studies, including molecular docking, have been employed to evaluate the potential of quinazoline-4-(3H)-ones as inhibitors of human DHFR (hDHFR). researchgate.net These studies have shown that the derivatives can occupy the same cavity in the enzyme as methotrexate and exhibit significant negative binding energies, suggesting they could act as effective inhibitors. researchgate.net

Furthermore, certain quinazoline-based DHFR inhibitors have shown pH-dependent antifungal activity against Candida albicans, although their efficacy in animal models was limited. nih.gov The design of small and compact 7,8-dialkylpyrrolo[3,2-f]quinazolines has led to potent inhibitors of both fungal and human DHFR, with some compounds exhibiting Ki values in the picomolar range. duke.edu

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Quinazoline Derivatives

Compound Target DHFR IC50/Ki Noteworthy Findings Reference
28 Mammalian 0.5 μM Active DHFR inhibitor nih.gov
30 Mammalian 0.4 μM Active DHFR inhibitor nih.gov
31 Mammalian 0.4 μM Combined potent DHFR inhibition and antitumor activity nih.gov
7,8-dialkylpyrrolo[3,2-f]quinazolines Fungal and Human Ki as low as 7.1 pM (fungal) and 0.1 pM (human) Highly potent, active in vivo against Pneumocystis carinii and C. albicans duke.edu

Phosphodiesterase Inhibitory Activity

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), and their inhibition is a therapeutic strategy for various conditions, including pulmonary arterial hypertension and inflammatory diseases. nih.govfrontiersin.org Quinazoline derivatives have been investigated as inhibitors of several PDE isoforms.

A series of quinazoline-based compounds were identified as human phosphodiesterase 5 (PDE5) inhibitors. nih.gov Compounds 5 and 11 from this series exhibited low IC50 values for human PDE5 and induced a significant relaxant effect on rat pulmonary arteries, with EC50 values of 0.94 ± 0.30 and 1.03 ± 0.23 μM, respectively. nih.gov Their vasorelaxant effect involves the potentiation of the nitric oxide-sGC-cGMP pathway and calcium inhibition. nih.gov

In another study, N2,N4-diaminoquinazoline analogs were designed and evaluated as PDE5 inhibitors. nih.gov Compound 15 from this series was the most active, with a PDE5 IC50 of 0.072 ± 0.008 μM and a 4.6-fold selectivity over PDE6. nih.gov

Quinazoline derivatives have also been explored as inhibitors of phosphodiesterase 7 (PDE7), an enzyme expressed in immune and proinflammatory cells. frontiersin.org A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and evaluated for their PDE7A inhibitory activity. frontiersin.org Additionally, a pyrazoline-pyridine hybrid bearing an indole (B1671886) moiety (compound 5d) was identified as a potent PDE4B inhibitor with an IC50 value of 99.38 nM. researchgate.net

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Quinazoline Derivatives

Compound Target PDE Isoform IC50/EC50 Noteworthy Findings Reference
5 PDE5 EC50: 0.94 ± 0.30 μM (rat pulmonary artery) Vasorelaxant effect via NO-sGC-cGMP pathway and calcium inhibition nih.gov
11 PDE5 EC50: 1.03 ± 0.23 μM (rat pulmonary artery) Vasorelaxant effect via NO-sGC-cGMP pathway and calcium inhibition nih.gov
15 PDE5 IC50: 0.072 ± 0.008 μM 4.6-fold selectivity over PDE6 nih.gov
5d PDE4B IC50: 99.38 nM Dual anti-inflammatory and antioxidant agent researchgate.net

General Tyrosine Kinase Inhibition (Beyond EGFR)

Tyrosine kinases (TKs) are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for anticancer therapies. mdpi.com Quinazoline derivatives are a well-established class of tyrosine kinase inhibitors. nih.govmdpi.com

Several quinazoline derivatives have been developed as multi-tyrosine kinase inhibitors, targeting various receptor and non-receptor TKs beyond the well-known epidermal growth factor receptor (EGFR). nih.gov For instance, novel anilinoquinazoline (B1252766) derivatives with dioxygenated rings fused to the quinazoline scaffold have shown antiproliferative activity by inhibiting both receptor and non-receptor TKs. nih.gov

Research has also focused on quinazoline derivatives as inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are key players in angiogenesis. nih.gov The introduction of aryloxy, aniline (B41778), and N-methylaniline fragments at the 4-position of the quinazoline system has led to potent VEGFR inhibitors. mdpi.com For example, a naphthyl-substituted derivative (37) showed a VEGFR-2 IC50 of 30 nM. mdpi.com

The structure-activity relationship for quinazoline-based tyrosine kinase inhibitors has been extensively studied, establishing that the C-4, C-6, and C-7 positions are crucial for designing new and more effective inhibitors. nih.gov

Table 5: General Tyrosine Kinase Inhibitory Activity of Quinazoline Derivatives

Compound Series/Derivative Target Tyrosine Kinase(s) Activity/Potency Noteworthy Findings Reference
Anilinoquinazolines with fused dioxygenated rings Receptor and non-receptor TKs Antiproliferative activity in various cancer cell lines Also act as antiangiogenic agents nih.gov
Naphthyl-substituted aryloxyquinazoline (37) VEGFR-2 IC50 = 30 nM Potent VEGFR-2 inhibitor mdpi.com
Quinazoline derivatives with thiophene EGFR IC50 = 3.4 µM for compound 8 Comparable activity to erlotinib ekb.eg
Quinazoline derivatives with benzothiazole EGFR Not specified Excellent inhibitory activity ekb.eg

Antimalarial Activity and Parasite Target Research

Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug resistance. Quinazoline derivatives have shown promise as a novel class of antimalarials.

Quinazolinone-2-carboxamide derivatives have been identified as a novel antimalarial scaffold. acs.org Through structure-activity relationship (SAR) studies, a 95-fold improvement in potency was achieved from the initial hit compound, leading to the identification of a potent inhibitor with in vivo efficacy in a humanized SCID mouse model of P. falciparum malaria. acs.org These compounds demonstrated no significant cytotoxicity against HEK293 mammalian cells. acs.org

Another class of quinazoline derivatives, dihydroquinazolinone-3-carboxamides, have been optimized for their antimalarial activity. malariaworld.org These compounds target PfATP4, a P. falciparum Na+-ATPase. malariaworld.org Optimized analogs in this series have shown appreciable efficacy in a malaria mouse model and can block gamete development, thereby preventing transmission to mosquitoes. malariaworld.org

Furthermore, quinoxaline-based compounds, which share a similar heterocyclic core with quinazolines, have demonstrated potent antimalarial activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov For instance, compound 22 exhibited IC50 values of 22 nM and 32 nM against 3D7 and Dd2, respectively. nih.gov Resistance evolution studies have implicated a putative hydrolase, PfQRP1, and a phospholipid-translocating ATPase, PfATP2, in the mechanism of action of these compounds. nih.gov

Table 6: Antimalarial Activity of Quinazoline and Related Derivatives

Compound Series/Derivative Target/Strain IC50/Efficacy Noteworthy Findings Reference
Quinazolinone-2-carboxamides P. falciparum (3D7 and Dd2) IC50 of 2.38 μM (3D7) and 4.46 μM (Dd2) for initial hit In vivo efficacy in a mouse model acs.org
Dihydroquinazolinone-3-carboxamides (e.g., S-WJM992) P. falciparum Appreciable efficacy in a mouse model Targets PfATP4 and blocks transmission malariaworld.org
Quinoxaline Compound 22 P. falciparum (3D7 and Dd2) IC50 of 22 nM (3D7) and 32 nM (Dd2) Resistance associated with PfQRP1 and PfATP2 nih.gov
Quinoline-4-carboxamide (DDD107498) P. falciparum ED90 < 1 mg/kg in mouse model Inhibits translation elongation factor 2 (PfEF2) acs.org

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, and antioxidants play a vital role in protecting the body from oxidative damage. orientjchem.orgjocpr.com Quinazoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals.

The antioxidant activity of 2-substituted quinazolin-4(3H)-ones has been evaluated using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov Dihydroxy-substituted quinazolinones, such as 21e, 21g, and 21h, have shown potent radical scavenging activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov The position of the hydroxyl groups on the phenyl ring is crucial for activity, with ortho and para positions being more favorable than meta. nih.gov

In another study, synthesized quinazoline derivatives were evaluated for their DPPH and nitric oxide radical scavenging abilities. orientjchem.org Compounds 5 and 6 from this series, which possess resonance effects and heteroatoms, exhibited good scavenging activity. orientjchem.org The scavenging effect of these compounds was found to be concentration-dependent. orientjchem.org

The mechanism of antioxidant action of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. jocpr.com For instance, in the DPPH assay, the reduction of the stable DPPH free radical to 1,1-diphenyl-2-picryl hydrazine (B178648) is observed as a color change from purple to yellow. jocpr.com

Table 7: Antioxidant Activity of Quinazoline Derivatives

Compound/Series Assay Activity (EC50/Inhibition %) Noteworthy Findings Reference
21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one) DPPH 7.5 μM Potent radical scavenger with metal-chelating properties nih.gov
21g DPPH 7.4 μM Potent radical scavenger nih.gov
21h DPPH 7.2 μM Potent radical scavenger nih.gov
Compound 5 DPPH, Nitric Oxide Scavenging Good scavenging ability Activity attributed to resonance and heteroatoms orientjchem.org
Compound 6 DPPH, Nitric Oxide Scavenging Good scavenging ability Activity attributed to resonance and heteroatoms orientjchem.org
Benzotriazolo-quinazolines DPPH, ABTS Parent compound (1) showed 89.95 ± 0.34% inhibition at 100 µg/mL (DPPH) High antioxidant activity compared to other derivatives researchgate.net

Research on Other Notable Biological Activities

Diuretic Mechanisms

Certain quinazoline derivatives have been identified as effective diuretic agents. The mechanism of action is often linked to the presence of specific functional groups that influence electrolyte and water excretion.

In one study, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for diuretic activity. tandfonline.comnih.gov The presence of a sulfonamide group (–SO₂NH–) at the 3rd position of the quinazolinone core was found to be a key feature for diuretic effects, similar to the known diuretic metolazone. tandfonline.com The structure-activity relationship (SAR) in this series indicated that compounds with electron-withdrawing groups, such as a nitro group (NO₂), were more active than those with electron-releasing groups like a methyl group (CH₃). tandfonline.com

The most potent compound from this series, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, demonstrated a substantial increase in cumulative urine output, more than 200% greater than the control group. tandfonline.com This compound also significantly enhanced the excretion of sodium (Na⁺) ions, a key mechanism for diuretic action. tandfonline.com

CompoundKey Structural FeaturesDiuretic Activity FindingReference
N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide7-Chloro, 2-(4-methoxyphenyl), 3-(4-nitrobenzenesulfonamide)Increased urine output by >200% vs. control; significant increase in Na⁺ excretion. tandfonline.com tandfonline.com
General Sulfonamide Derivatives-SO₂NH- group at position 3Considered essential for diuretic activity in the studied series. tandfonline.com tandfonline.com

Antihypertensive Research

Quinazoline derivatives are well-established as antihypertensive agents, with some acting as α1-adrenergic receptor antagonists. researchgate.net This mechanism leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. Prazosin is a notable example of a clinically used antihypertensive drug featuring the quinazoline scaffold. tandfonline.comtandfonline.com

Research into novel quinazoline-based compounds continues to yield promising results. In a study evaluating N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, several compounds exhibited significant antihypertensive activity. tandfonline.com The structure-activity relationship revealed that the substitution pattern on the peripheral phenyl rings greatly influenced this activity. Specifically, the presence of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) on the phenyl ring attached to the quinazolinone moiety was found to enhance antihypertensive effects. tandfonline.com The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide was identified as the most potent in the series, showing a significant reduction in systolic and mean arterial blood pressure. tandfonline.comnih.gov

Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov These compounds were designed as potential antihypertensive agents, and several were found to be as potent as prazosin. nih.gov The nature of the substituent on the piperidine (B6355638) group was shown to profoundly influence both the potency and the duration of the hypotensive action. nih.gov

Compound SeriesProposed MechanismKey Research FindingReference
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivativesNot specified, but hypotensive effects measuredElectron-withdrawing groups (NO₂, Cl) on phenyl rings enhance activity. Compound with 7-Cl and 4-NO₂ substitutions was most potent. tandfonline.com tandfonline.com
Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolinesα1-adrenergic receptor antagonism (similar to Prazosin)Several compounds were as potent as prazosin; some were more efficacious at higher doses in spontaneously hypertensive rats. nih.gov nih.gov
Substituted quinazolin-4(3H)-one derivativesα1 blocking actionSeven out of eighteen synthesized compounds showed a hypotensive effect and produced bradycardia, with better activity than prazosin. nih.gov nih.gov

Anti-obesity and Anti-diabetic Investigations

The quinazoline framework has been explored for its potential in treating metabolic disorders such as obesity and diabetes.

Anti-obesity Investigations One prominent approach involves the development of antagonists for the ghrelin receptor (GHS-R1a). acs.orgnih.gov Ghrelin is a peptide hormone known to stimulate appetite, making its receptor a target for anti-obesity therapies. acs.orgnih.gov Researchers have identified piperidine-substituted quinazolinone derivatives as a class of small-molecule GHS-R1a antagonists. acs.orgnih.gov In vivo studies with these compounds demonstrated a suppression of food intake and a reduction in body weight in diet-induced obese mice. nih.govoup.com The weight loss was attributed primarily to a selective loss of fat mass resulting from reduced food consumption. oup.com

Anti-diabetic Investigations In the context of diabetes, quinazoline derivatives have been investigated for several mechanisms. The aforementioned ghrelin receptor antagonists also show potential for diabetes treatment. acs.orgnih.gov Ghrelin plays a role in controlling glucose-induced insulin (B600854) secretion, and antagonizing its receptor can lead to glucose-lowering effects mediated by this mechanism. acs.orgnih.govoup.com

Another significant area of research is the inhibition of α-glucosidase. nih.govacs.org This enzyme, located in the intestine, is responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govwikipedia.org Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.govnih.gov A series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds demonstrating stronger inhibition than the standard drug acarbose. nih.govacs.org In vivo studies in diabetic mice confirmed that these derivatives caused a significant and dose-dependent reduction in blood sugar levels. nih.gov

ActivityTarget/MechanismCompound ClassKey Research FindingReference
Anti-obesityGhrelin receptor (GHS-R1a) antagonismPiperidine-substituted quinazolinonesSuppression of food intake and body weight reduction in diet-induced obese mice. nih.govoup.com nih.govoup.com
Anti-diabeticGhrelin receptor (GHS-R1a) antagonismPiperidine-substituted quinazolinonesImproved glucose homeostasis and increased glucose-dependent insulin secretion. nih.govoup.com nih.govoup.com
Anti-diabeticα-glucosidase inhibition2,3-Dihydroquinazolin-4(1H)-onesPotent enzyme inhibition, in some cases stronger than acarbose; significant reduction of blood sugar in diabetic mice. nih.govacs.org nih.govacs.org

Anti-psychotic Properties

The development of atypical antipsychotics has focused on compounds that modulate both serotonin (B10506) and dopamine (B1211576) pathways in the brain. nih.govyoutube.com The therapeutic profile of these drugs is often associated with a high affinity for serotonin 5-HT₂A receptors combined with a lower to moderate affinity for dopamine D₂ receptors. nih.govnih.gov This receptor binding profile is believed to contribute to antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics. nih.gov

Quinazoline derivatives have emerged as a promising scaffold for designing potential atypical antipsychotics. Research has focused on synthesizing and evaluating their binding affinities for these key receptors. One study investigated a series of tetrahydroquinazolinone derivatives and found a lead compound with good binding affinities for D₁, D₂, and D₃ receptors, high affinity for 5-HT₂A receptors, and low affinity for 5-HT₂C receptors. The ratio of its receptor affinities was characteristic of an atypical antipsychotic profile.

Another study synthesized diaza analogues of conformationally constrained aminobutyrophenones. nu.ac.th Among the novel compounds, a quinazoline derivative, 7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydroquinazolin-5-one, exhibited the highest affinities towards both the serotonin 5-HT₂A and dopamine D₂ receptors, positioning it as a potential atypical antipsychotic. nu.ac.th

Vasodilator Mechanisms

Certain quinazoline derivatives have been shown to possess vasodilator properties, making them of interest for cardiovascular conditions such as pulmonary arterial hypertension (PAH). nih.govresearchgate.net A key mechanism underlying this effect is the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nu.ac.thnih.gov By inhibiting PDE5, these compounds increase intracellular levels of cGMP, which promotes the relaxation of vascular smooth muscle, leading to vasodilation. nih.govmdpi.com

A study of quinazoline-based PDE5 inhibitors identified two compounds with significant vasorelaxant effects on isolated rat pulmonary arteries. nih.govresearchgate.net While their potency was lower than the established PDE5 inhibitor sildenafil, they exhibited higher selectivity for the pulmonary artery compared to the aorta. nih.govresearchgate.net

The mechanism of vasodilation for these compounds was found to be multifaceted. It involves the potentiation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway, which is the canonical pathway for cGMP-mediated vasodilation. nih.govresearchgate.net Additionally, these derivatives were found to inhibit calcium influx from the extracellular space and the release of calcium from intracellular stores, further contributing to smooth muscle relaxation. nih.govresearchgate.net

Fibrinogen Receptor Antagonist Research

While direct fibrinogen receptor (glycoprotein IIb/IIIa) antagonists based on the quinazoline scaffold are not extensively documented in the reviewed literature, research on related antiplatelet activities is available. Fibrinogen binding to the IIb/IIIa receptor is the final common pathway for platelet aggregation, a critical event in thrombosis. Therefore, compounds that inhibit platelet aggregation often interfere with this process.

Studies have shown that some 4-quinazolinone derivatives possess in vitro antiplatelet activity. nih.gov These molecules were found to inhibit platelet aggregation induced by various agonists, including ADP, collagen, and arachidonic acid. For aggregation induced by ADP, the inhibitory effect of some derivatives was greater than that of acetylsalicylic acid. nih.gov

More recent research has focused on other targets in the thrombosis cascade. A series of quinazoline-benzothiazole derivatives were designed as potent antagonists of protease-activated receptor 4 (PAR4). nih.gov PAR4 is a receptor on human platelets that is activated by thrombin and plays a critical role in thrombosis. nih.gov The lead compounds in this series displayed high potency and selectivity for PAR4 and demonstrated favorable pharmacokinetic profiles. nih.gov This line of research highlights the potential of quinazoline derivatives in the development of novel antiplatelet therapies that act on pathways upstream of fibrinogen receptor activation. nih.gov

Modulatory Effects on Calcitonin Gene-Related Peptides and Vasopressin V3 Receptors

Calcitonin Gene-Related Peptide (CGRP) Receptor: Research into the modulation of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy, has primarily focused on quinoline (B57606) derivatives rather than quinazoline structures. researchgate.netacs.orgnih.gov The CGRP receptor is a class B G-protein coupled receptor (GPCR) complex, composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). researchgate.netacs.org In silico docking studies have suggested that certain quinoline derivatives can act as competitive inhibitors, binding to a cavity in the CLR and thereby potentially disrupting the binding of CGRP. nih.gov This inhibitory action is proposed as a mechanism for the treatment of migraines. acs.org While these findings are significant for the quinoline scaffold, direct evidence linking this compound or its derivatives to CGRP receptor modulation is currently lacking.

Vasopressin V3 (V1b) Receptor: In contrast, the quinazoline scaffold has been identified as a promising starting point for the development of Vasopressin V3 (V1b) receptor antagonists. nih.gov The V3 receptor is implicated in the pathophysiology of mood and anxiety disorders. nih.gov High-throughput screening of large compound libraries led to the identification of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as potent V3 receptor antagonists. nih.gov Optimization of an initial hit compound with an IC50 of 0.20 µM led to the development of analogues with improved physicochemical properties and potent V3 receptor binding affinity. nih.gov

Table 1: Vasopressin V3 Receptor Antagonism of Quinazoline Derivatives
CompoundStructureV3 Receptor Binding Affinity (IC50)
Compound 12-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivative0.20 µM
Analog 19Optimized 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivative0.31 µM
Analog 24Optimized 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivative0.12 µM

Constitutive Androstane Receptor (CAR) Agonism and Xenobiotic Receptor Interactions

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a crucial role in the metabolism and clearance of xenobiotics and endobiotics. researchgate.netnih.gov Several studies have identified quinazoline derivatives as modulators of CAR.

A class of 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives has been reported as a novel class of direct human CAR agonists. acs.orgnih.gov Some of these compounds were found to be even more potent activators of human CAR than the prototype agonist CITCO (6-(4-chlorophenyl)imidazo[2,1-b] researchgate.netacs.orgthiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime). acs.orgnih.gov Interestingly, the most potent of these quinazoline-based CAR ligands also demonstrated the ability to activate other xenobiotic receptors, including the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AHR). acs.orgnih.gov This suggests that some quinazoline derivatives can act as pan-xenobiotic receptor ligands, potentially serving as antidotes to enhance the metabolic elimination of toxic compounds. nih.gov

Further research has identified 2-substituted quinazolinones as partial agonists and antagonists of CAR. researchgate.net For instance, 2-(3-methylphenyl)quinazolinone derivatives have been shown to act as partial agonists. researchgate.net In contrast, a 2-(4-bromophenyl)quinazoline-4-thione was reported to exhibit purely antagonistic activity towards CAR, representing a potential avenue for suppressing undesirable hepatic CAR activation. researchgate.net

Table 2: Activity of Quinazoline Derivatives on Constitutive Androstane Receptor (CAR)
Compound ClassSpecific Derivative ExampleActivity
2-(3-methoxyphenyl)quinazoline derivativesNot specifiedPotent direct human CAR agonists
2-(3-methylphenyl)quinazolinone derivatives7dPartial CAR agonist (EC50 = 0.055 µM)
2-(4-bromophenyl)quinazoline-4-thione130lCAR antagonist

General Structure-Activity Relationship (SAR) Principles for this compound and its Diverse Derivatives

While specific SAR studies for this compound are not available, general principles for the broader quinazoline and quinazolinone classes can be inferred from various studies. The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

For instance, in the context of epidermal growth factor receptor (EGFR) kinase inhibitors, the substitution pattern at the C-4, C-6, and C-7 positions of the quinazoline ring is critical for activity. mdpi.com An amino group at the C-4 position is often essential, while bulkier substituents at the C-7 position can be favorable for inhibitory activity. mdpi.com The insertion of a thiophene-2-ylmethanamine at the C-4 position has been shown to increase conformational flexibility and result in good antiproliferative activity. mdpi.com Furthermore, electron-donating groups at the 6 and 7 positions generally increase the activity of these compounds. mdpi.com

In the development of antibacterial 4(3H)-quinazolinones, systematic variations of substituents on all three rings of the core structure have been explored to establish a comprehensive SAR. acs.org For antimalarial quinazolinone-2-carboxamide derivatives, SAR studies have revealed that modifications to the linker between the quinazolinone core and an acidic functional group, as well as the substitution pattern on a terminal phenyl ring, significantly impact antiplasmodial activity. acs.org

For quinazoline derivatives acting as adenosine (B11128) receptor antagonists, structural variations at the 2- and 4-positions have been investigated. nih.gov These studies indicate that the quinazoline scaffold can be decorated with various functional groups to modulate affinity and selectivity for different adenosine receptor subtypes. nih.gov

Applications in Material Science

Development of Functional Organic Materials Based on Quinazoline-5-carbaldehyde

There is currently no available research detailing the development of functional organic materials specifically derived from this compound. The exploration of its potential as a monomer for polymerization or as a precursor for the synthesis of larger, conjugated systems remains an open area for future research. The strategic placement of the aldehyde group could influence the molecular packing and intermolecular interactions in the solid state, which are critical factors in determining the material's properties.

Potential for Optoelectronic and Sensing Applications

The potential of this compound in optoelectronic and sensing applications is purely speculative at this point, based on the known properties of other quinazoline (B50416) derivatives. For instance, Schiff bases derived from various aldehydes and amines are widely recognized for their fluorescent and chemosensory abilities. The formation of a Schiff base with this compound could lead to new compounds with interesting photophysical properties, such as solvatochromism or aggregation-induced emission.

These hypothetical Schiff bases could be designed to act as fluorescent "turn-on" or "turn-off" sensors for specific analytes, such as metal ions or anions, by modulating the intramolecular charge transfer (ICT) characteristics upon binding. The quinazoline moiety can act as an effective signaling unit, while the Schiff base linkage provides a recognition site. However, without experimental data, these remain theoretical possibilities.

Future Research Trajectories and Challenges for Quinazoline 5 Carbaldehyde

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

A primary challenge in heterocyclic chemistry is the development of synthesis methods that are both efficient and environmentally benign. Future research will prioritize moving away from traditional, often harsh, synthetic conditions towards greener alternatives for producing Quinazoline-5-carbaldehyde and its derivatives.

Key areas of innovation include:

Transition-Metal-Free Synthesis: While transition metals are effective catalysts, their potential toxicity and cost are significant drawbacks. frontiersin.org Developing novel, metal-free catalytic systems or catalyst-free reactions under mild conditions is a crucial goal. frontiersin.org For instance, iodine-catalyzed reactions or methods using molecular oxygen as a green oxidant are promising avenues. frontiersin.orgnih.gov

Green Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions drastically reduces the environmental footprint of chemical synthesis. frontiersin.orgnih.gov Research into recyclable nanocatalysts, such as those based on magnetic nanoparticles or modified graphene oxide, offers a path to high efficiency, easy catalyst separation, and reusability, minimizing waste. nih.govresearchgate.net

One-Pot and Multi-Component Reactions (MCRs): MCRs are inherently sustainable as they combine multiple synthetic steps into a single operation, reducing solvent use, energy consumption, and purification efforts. rsc.org Designing MCRs that directly yield functionalized quinazolines like this compound would represent a significant advancement in synthetic efficiency. rsc.org

Table 1: Emerging Sustainable Synthetic Strategies for Quinazoline (B50416) Derivatives
StrategyDescriptionKey AdvantagesReference
NanocatalysisUse of catalysts in the nanometer size range, often with a magnetic core for easy recovery.High activity, high stability, excellent recyclability, reduced waste. researchgate.net
Transition-Metal-Free ReactionsEmploying non-metal catalysts or catalyst-free conditions to avoid heavy metal contamination.Lower toxicity, reduced cost, alignment with green chemistry principles. frontiersin.org
Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to build complex molecules.High atom economy, operational simplicity, reduced solvent and energy use. rsc.org
Ultrasound-Promoted SynthesisUsing ultrasonic irradiation to accelerate chemical reactions.Shorter reaction times, milder conditions, improved yields. nih.gov

Deepening Mechanistic Understanding of Biological Activities

The quinazoline core is present in numerous compounds with proven pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov However, the precise mechanisms of action are often not fully elucidated. The 5-carbaldehyde group provides a unique tool to investigate these mechanisms. Future research should focus on leveraging this functional group to:

Develop Covalent Probes: The aldehyde can react with nucleophilic residues (e.g., lysine, cysteine) on target proteins, forming stable covalent bonds. This allows for the design of activity-based probes to irreversibly label and identify the specific biological targets of quinazoline derivatives.

Facilitate Structure-Activity Relationship (SAR) Studies: The carbaldehyde is a versatile precursor for a wide array of derivatives through reactions like reductive amination, Wittig reactions, and condensations. Synthesizing a focused library of derivatives from this compound will enable detailed SAR studies to map the key interactions between the quinazoline scaffold and its biological targets. mdpi.com

Investigate Multi-Targeting Effects: Many quinazoline-based drugs, such as the anticancer agent gefitinib, are kinase inhibitors. nih.govnih.gov Research is needed to understand if derivatives of this compound can simultaneously modulate multiple targets, a property that could be advantageous in treating complex diseases like cancer. nih.gov

Rational Design and Lead Optimization through Advanced Computational Approaches

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. openmedicinalchemistryjournal.com For this compound, advanced computational methods can accelerate the discovery process significantly.

Future directions in this area include:

Pharmacophore Modeling and 3D-QSAR: By analyzing a set of known active quinazoline derivatives, computational models can be built to define the essential structural features required for biological activity. researchgate.net These models can then guide the design of novel this compound derivatives with enhanced potency. researchgate.net

Molecular Docking and Dynamics Simulations: Docking studies can predict how this compound and its analogs bind to the active sites of specific protein targets. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing deeper insights into the binding dynamics and helping to refine the molecular design. nih.govspringernature.com

Virtual Screening: Large chemical libraries can be computationally screened to identify compounds that fit a predefined pharmacophore model or dock favorably into a target's binding site. openmedicinalchemistryjournal.com This approach can rapidly identify promising new derivatives of this compound for synthesis and biological evaluation. researchgate.net

Table 2: Computational Tools for this compound Drug Design
Computational MethodApplicationPotential OutcomeReference
Molecular DockingPredicting the binding orientation and affinity of a molecule to a protein target.Identification of key binding interactions; prioritization of compounds for synthesis. openmedicinalchemistryjournal.com
3D-QSARCorrelating the 3D structural properties of molecules with their biological activity.Guiding the design of new derivatives with improved potency and selectivity. researchgate.net
Molecular Dynamics (MD) SimulationSimulating the movement of atoms and molecules to assess the stability of a protein-ligand complex.Understanding the dynamic behavior of the binding interaction; validating docking results. nih.gov
Virtual ScreeningSearching large compound libraries to find molecules with specific properties.Rapid identification of novel lead compounds for further development. openmedicinalchemistryjournal.com

Identification and Validation of Novel Pharmacological Targets

While many quinazoline derivatives are known to target established proteins like kinases and tubulin, the full therapeutic potential of the scaffold is likely much broader. nih.gov A key future trajectory is the use of this compound as a chemical tool to discover and validate entirely new drug targets. This can be achieved through:

Chemical Genetics Screening: A library of diverse compounds derived from this compound can be screened against various cell lines or disease models to identify novel "phenotypic hits"—compounds that produce a desired biological effect without a known target.

Target Deconvolution: Once a phenotypic hit is identified, the 5-carbaldehyde moiety can be exploited to pinpoint its molecular target. For example, the compound could be immobilized on a solid support via the aldehyde group to perform affinity chromatography-mass spectrometry, pulling its binding partners out of cell lysates for identification.

Exploring New Therapeutic Areas: The diverse biological activities reported for quinazolines—spanning from anticancer and antimicrobial to antimalarial and antiviral—suggest that derivatives of this compound could be effective against a wide range of diseases, including emerging infectious diseases. mdpi.comnih.gov

Integration of this compound into Multifunctional Hybrid Scaffolds

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to developing drugs with enhanced efficacy or novel mechanisms of action. nih.govnih.gov The 5-carbaldehyde group is an ideal anchor point for creating such hybrids.

Future research will focus on synthesizing hybrids by reacting this compound with other bioactive scaffolds, such as:

Triazoles and Thiazoles: These heterocycles are known for their broad antimicrobial and anticancer activities. nih.gov

Indoles: The indole (B1671886) nucleus is a privileged structure found in many natural products and synthetic drugs. nih.gov

Sulfonamides: This functional group is a key component of many antibacterial and anticancer drugs.

The goal of this strategy is to create multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov

Exploration of Advanced Applications in Materials Chemistry and Nanotechnology

Beyond medicine, the unique chemical and photophysical properties of the quinazoline ring system make it an attractive candidate for applications in materials science. The 5-carbaldehyde group provides a convenient point of attachment for incorporating the quinazoline scaffold into larger systems.

Potential future applications to be explored include:

Fluorescent Materials: Some quinazoline derivatives exhibit fluorescence, which could be harnessed for developing novel sensors, imaging agents, or components for organic light-emitting diodes (OLEDs). frontiersin.org

Functional Polymers: this compound can be used as a monomer or a functionalizing agent to create polymers with tailored electronic, optical, or biological properties.

Surface Modification of Nanomaterials: The aldehyde group can be used to covalently attach the quinazoline moiety to the surface of nanoparticles (e.g., gold, silica, or quantum dots), creating functional nanomaterials for applications in catalysis, sensing, or targeted drug delivery.

Addressing Challenges in Synthetic Accessibility and Scalability

Despite the promise of this compound, significant synthetic challenges remain. The development of robust, efficient, and scalable synthetic routes is paramount for enabling all the future research trajectories described above.

Key challenges that need to be addressed are:

Regioselectivity: Controlling the position of substituents on the quinazoline ring, particularly installing the carbaldehyde at the C5-position, can be difficult and often requires multi-step procedures.

Scalability: A reaction that works well on a small laboratory scale (milligrams) may not be viable for large-scale production (kilograms). rsc.org Future research must focus on developing synthetic methodologies that are not only high-yielding but also safe, cost-effective, and readily scalable. rsc.org Overcoming these hurdles will be critical to moving this compound from a laboratory curiosity to a widely accessible platform chemical for innovation.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Quinazoline-5-carbaldehyde?

  • Methodology : Synthesis protocols must detail reaction conditions (solvents, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, IR, mass spectrometry). For novel derivatives, provide full spectral assignments and purity metrics (e.g., HPLC ≥95%). Known compounds require literature citations for identity confirmation. Experimental sections should avoid redundancy with supplementary data but explicitly reference supporting files for reproducibility .

Q. How should safety protocols be implemented when handling this compound in laboratory settings?

  • Methodology : Adhere to GHS hazard classifications (e.g., skin/eye irritation, H315/H319). Use PPE (gloves, goggles), work in a fume hood, and maintain emergency protocols (e.g., rinsing exposed skin/eyes for 15+ minutes). Safety data sheets (SDS) must be accessible, and spill management should prioritize containment and neutralization (e.g., using adsorbents like vermiculite) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic methods (HPLC, GC-MS). For novel derivatives, include X-ray crystallography for absolute configuration verification. Report melting points, elemental analysis, and retention factors. Cross-validate results against computational models (e.g., DFT for NMR chemical shift predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

  • Methodology : Conduct systematic reviews of literature to identify variables (e.g., solvent polarity, catalyst loading). Replicate experiments under standardized conditions and use advanced techniques (e.g., 2D NMR, LC-MS/MS) to verify discrepancies. Publish negative results and procedural adjustments to enhance reproducibility .

Q. What strategies optimize the design of mechanistic studies involving this compound’s reactivity?

  • Methodology : Employ kinetic studies (e.g., monitoring reaction progress via in-situ IR) and isotopic labeling (e.g., ¹⁸O tracing for aldehyde group reactivity). Use computational tools (MD simulations, QM/MM) to model transition states and electron density maps. Validate hypotheses with controlled experiments (e.g., substituent effects on reaction rates) .

Q. How can hybrid experimental-computational approaches enhance the prediction of this compound’s biological interactions?

  • Methodology : Combine docking studies (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Methodological Pitfalls and Solutions

Q. What are common errors in reporting this compound data, and how can they be mitigated?

  • Pitfalls : Insufficient spectral detail, omitted purification steps, or inconsistent purity thresholds.
  • Solutions : Follow journal guidelines (e.g., Beilstein’s requirement for ≤5 compounds in main text, supplementary data for others). Use standardized formats for reporting NMR peaks (δ in ppm, multiplicity) and HPLC conditions (column type, mobile phase) .

Q. How should researchers address non-reproducible results in this compound-based studies?

  • Methodology : Document batch-to-batch variability (e.g., starting material purity, storage conditions). Share raw data and code (e.g., via Zenodo or Figshare). Collaborate with independent labs for cross-validation. Pre-register studies to reduce bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.